

Coelenteramine 400a Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Coelenteramine 400a hydrochloride

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An In-depth Technical Guide on **Coelenteramine 400a Hydrochloride** for Researchers, Scientists, and Drug Development Professionals.

Coelenteramine 400a hydrochloride, also widely known as Coelenterazine 400a or Bisdeoxycoelenterazine, is a synthetic analog of the naturally occurring luciferin, coelenterazine.^[1] It serves as a specialized substrate for Renilla luciferase (RLuc), a key enzyme in bioluminescence research.^{[2][3]} Upon enzymatic oxidation by RLuc, Coelenteramine 400a emits a distinct blue light with a peak wavelength centered around 395-400 nm.^{[4][5]} This specific spectral property makes it an indispensable tool for Bioluminescence Resonance Energy Transfer (BRET) assays, particularly the second-generation BRET² platform.^[6]

The primary application of **Coelenteramine 400a hydrochloride** lies in its utility within BRET² assays designed to monitor dynamic protein-protein interactions in living cells.^{[6][7]} The BRET² system offers enhanced signal resolution due to the significant spectral separation between the donor emission (RLuc with Coelenteramine 400a at ~400 nm) and the acceptor fluorophore, typically a Green Fluorescent Protein (GFP), which emits light around 510 nm.^{[2][8]} This large Stokes shift minimizes spectral overlap and background interference, enabling more sensitive detection of molecular interactions.^[9] These assays are particularly powerful in studying G protein-coupled receptor (GPCR) signaling and other dynamic cellular pathways.^{[6][10]}

Core Properties and Specifications

The following tables summarize the key chemical, physical, and spectral properties of Coelenteramine 400a and its hydrochloride salt.

Table 1: Chemical and Physical Properties

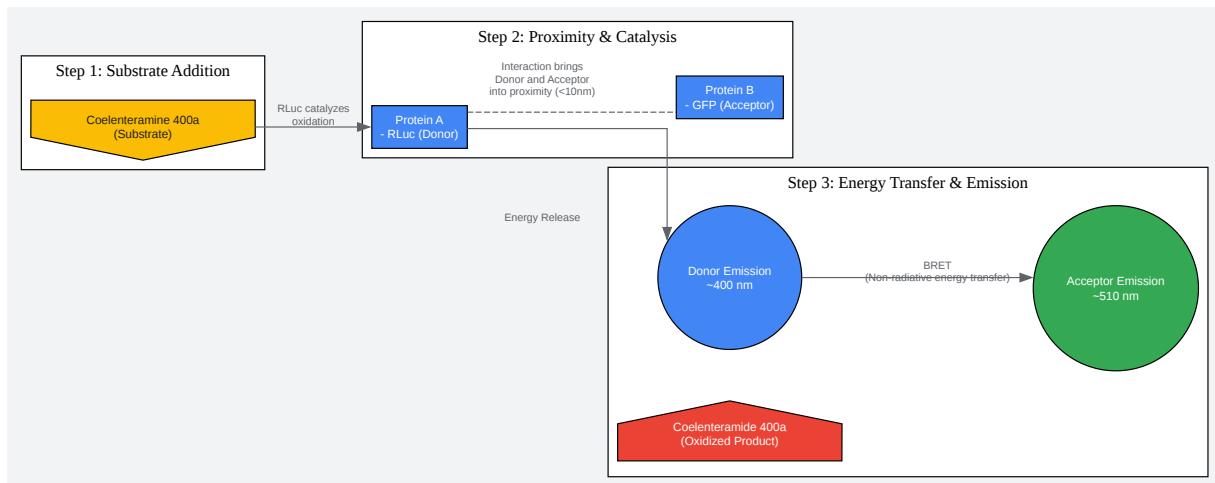
Property	Value	Citations
Chemical Name	6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one, monohydrochloride	[6] [11]
Common Synonyms	Coelenterazine 400a HCl, Bisdeoxycoelenterazine HCl, DeepBlueC	[1] [4] [8]
CAS Number	2320429-05-6	[1] [6] [11]
Molecular Formula	$C_{26}H_{21}N_3O \cdot HCl$	[6] [10] [11]
Molecular Weight	427.9 g/mol	[6] [10] [11]
Purity	Typically $\geq 95\%$	[5] [6] [11]
Appearance	Crystalline solid	[10] [11]
Storage	Store at $-20^{\circ}C$, protect from light	[5] [11]
Stability	≥ 4 years when stored properly at $-20^{\circ}C$	[6] [11]

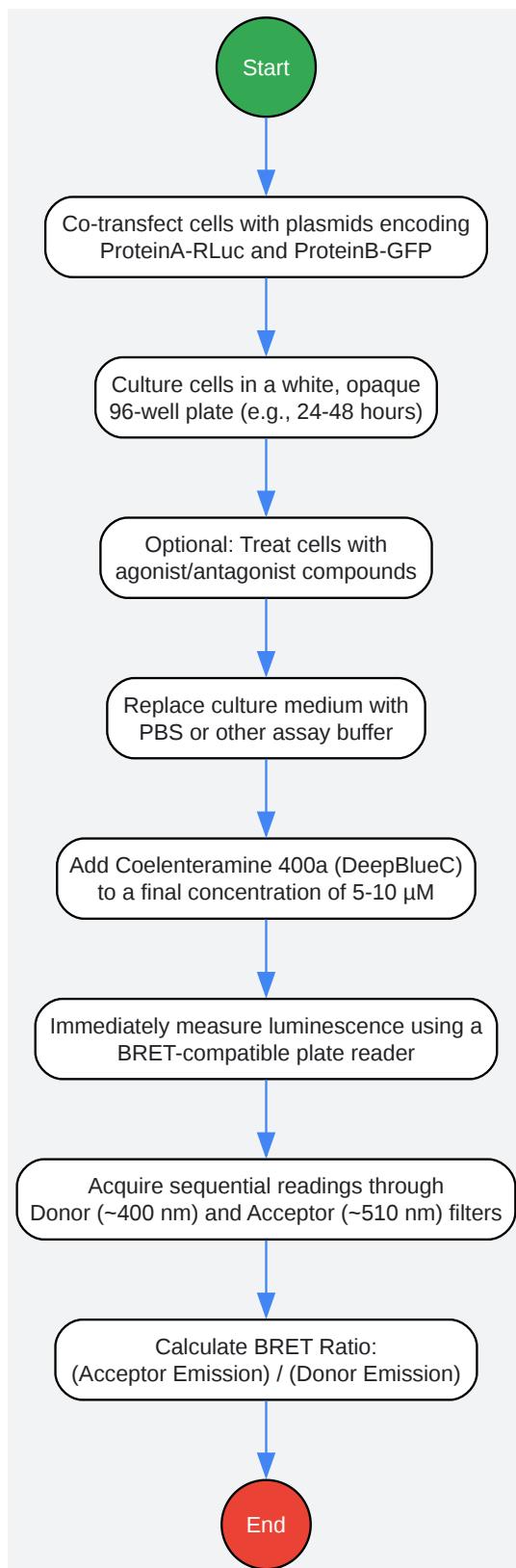
Table 2: Spectral and Solubility Properties

Property	Value	Citations
Bioluminescence Emission Max (λ_{max})	395 - 400 nm (with Renilla luciferase)	[2] [4] [5]
UV/Vis Absorption Max (λ_{max})	246 nm, 434 nm	[6] [10] [11]
Solubility	Soluble in DMF (~0.5 mg/mL), DMSO (~0.5 mg/mL); Slightly soluble in ethanol.	[6] [10] [11]
Important Note on Solubility	Some suppliers note that DMSO may inactivate the compound and recommend ethanol or methanol for stock solutions. It is advised to consult the supplier's specific datasheet.	[2] [5]

Mechanism of Action and BRET² Application

Coelenteramine 400a functions as the photon-generating substrate in the BRET² system. In a typical assay, two proteins of interest are genetically fused to a donor enzyme (Renilla luciferase, RLuc) and an acceptor fluorophore (e.g., GFP² or GFP¹⁰), respectively. If the two proteins interact, they bring the donor and acceptor into close proximity (typically <10 nm). Upon the addition of Coelenteramine 400a, RLuc catalyzes its oxidation, releasing energy as blue light at ~400 nm. If the acceptor is close enough, this energy is transferred via a non-radiative dipole-dipole coupling mechanism, exciting the acceptor, which in turn emits light at its characteristic longer wavelength (~510 nm). The ratio of acceptor to donor emission is calculated to determine the BRET signal, which is proportional to the extent of protein-protein interaction.



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